molecular formula C24H26N2O5S2 B11133285 N-{3-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-3-methyl-1-benzofuran-2-carboxamide

N-{3-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-3-methyl-1-benzofuran-2-carboxamide

Cat. No.: B11133285
M. Wt: 486.6 g/mol
InChI Key: IPTHXJKTXVAEFO-UHFFFAOYSA-N
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Description

N-{3-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-3-methyl-1-benzofuran-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of multiple functional groups, including a benzofuran carboxamide, a tetrahydrothiophene sulfone, and a tetrahydrobenzothiophene moiety.

Preparation Methods

The synthesis of N-{3-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-3-methyl-1-benzofuran-2-carboxamide involves several steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of the benzofuran carboxamide core, followed by the introduction of the tetrahydrothiophene sulfone and tetrahydrobenzothiophene moieties. Industrial production methods may involve optimization of these steps to improve yield and purity, often utilizing advanced techniques such as high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The tetrahydrothiophene moiety can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, leading to the formation of alcohols.

    Substitution: The benzofuran and benzothiophene rings can undergo electrophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and electrophiles like bromine. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-{3-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-3-methyl-1-benzofuran-2-carboxamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor modulation.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as enhanced conductivity or stability.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of multiple functional groups allows it to engage in various binding interactions, modulating the activity of its targets. Pathways involved may include signal transduction cascades, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar compounds include other benzofuran carboxamides and tetrahydrothiophene derivatives. What sets N-{3-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-3-methyl-1-benzofuran-2-carboxamide apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C24H26N2O5S2

Molecular Weight

486.6 g/mol

IUPAC Name

N-[3-[(1,1-dioxothiolan-3-yl)carbamoyl]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-3-methyl-1-benzofuran-2-carboxamide

InChI

InChI=1S/C24H26N2O5S2/c1-13-7-8-17-19(11-13)32-24(20(17)22(27)25-15-9-10-33(29,30)12-15)26-23(28)21-14(2)16-5-3-4-6-18(16)31-21/h3-6,13,15H,7-12H2,1-2H3,(H,25,27)(H,26,28)

InChI Key

IPTHXJKTXVAEFO-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C(=O)NC3CCS(=O)(=O)C3)NC(=O)C4=C(C5=CC=CC=C5O4)C

Origin of Product

United States

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